(2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine
Description
(2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. This compound is characterized by the presence of hydroxyl groups at positions 2 and 4 on the pyrimidine ring and a hydroxyphenyl group at position 5. Due to its unique structure, (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine exhibits interesting chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-11-10(15)12-9(8)14/h1-5,13H,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXZDLXXDJCQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,4-dihydroxy-5-methylpyrimidine with 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, can lead to the formation of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine may involve more efficient and scalable methods. Catalyzed reactions, such as those using palladium or other transition metal catalysts, can be employed to enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine has a wide range of scientific research applications due to its unique chemical and biological properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells . Additionally, the compound’s antioxidant properties can help protect cells from oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyridine: Pyridine is a structurally similar compound with a nitrogen atom in the aromatic ring.
Quinoline: Quinoline is another heterocyclic aromatic compound with a nitrogen atom in the ring.
Uniqueness
The uniqueness of (2,4)-Dihydroxy-5-(4-hydroxyphenyl)pyrimidine lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of hydroxyl groups and a hydroxyphenyl group enhances its potential for hydrogen bonding and interactions with biomolecules, making it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
